molecular formula C23H18F3N5O2 B11489408 1,3-dimethyl-7-(4-methylphenyl)-8-[3-(trifluoromethyl)phenyl]-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

1,3-dimethyl-7-(4-methylphenyl)-8-[3-(trifluoromethyl)phenyl]-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No.: B11489408
M. Wt: 453.4 g/mol
InChI Key: FXVFCIVWHAOZDQ-UHFFFAOYSA-N
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Description

1,3-DIMETHYL-7-(4-METHYLPHENYL)-8-[3-(TRIFLUOROMETHYL)PHENYL]-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE is a complex organic compound characterized by its unique structure, which includes both methyl and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-DIMETHYL-7-(4-METHYLPHENYL)-8-[3-(TRIFLUOROMETHYL)PHENYL]-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE typically involves multi-step organic reactions. One common method includes the condensation of appropriate substituted anilines with formamide derivatives under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1,3-DIMETHYL-7-(4-METHYLPHENYL)-8-[3-(TRIFLUOROMETHYL)PHENYL]-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and the use of appropriate solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

1,3-DIMETHYL-7-(4-METHYLPHENYL)-8-[3-(TRIFLUOROMETHYL)PHENYL]-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE has numerous applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a component in specialty chemicals.

Mechanism of Action

The mechanism of action of 1,3-DIMETHYL-7-(4-METHYLPHENYL)-8-[3-(TRIFLUOROMETHYL)PHENYL]-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function through binding interactions, leading to various biological effects. The pathways involved in these interactions are often complex and may include signal transduction and gene expression modulation.

Comparison with Similar Compounds

Similar Compounds

  • 1,3-DIMETHYL-7-(4-METHYLPHENYL)-8-[3-(TRIFLUOROMETHYL)PHENYL]-1H-IMIDAZO[1,2-G]PURINE-2,4-DIONE
  • 1,3-DIMETHYL-7-(4-METHYLPHENYL)-8-[3-(TRIFLUOROMETHYL)PHENYL]-1H,2H,3H,4H-IMIDAZO[1,2-G]PURINE-2,4-DIONE

Uniqueness

The uniqueness of 1,3-DIMETHYL-7-(4-METHYLPHENYL)-8-[3-(TRIFLUOROMETHYL)PHENYL]-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE lies in its specific structural features, such as the presence of both methyl and trifluoromethyl groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C23H18F3N5O2

Molecular Weight

453.4 g/mol

IUPAC Name

2,4-dimethyl-7-(4-methylphenyl)-6-[3-(trifluoromethyl)phenyl]purino[7,8-a]imidazole-1,3-dione

InChI

InChI=1S/C23H18F3N5O2/c1-13-7-9-14(10-8-13)17-12-30-18-19(28(2)22(33)29(3)20(18)32)27-21(30)31(17)16-6-4-5-15(11-16)23(24,25)26/h4-12H,1-3H3

InChI Key

FXVFCIVWHAOZDQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CN3C4=C(N=C3N2C5=CC=CC(=C5)C(F)(F)F)N(C(=O)N(C4=O)C)C

Origin of Product

United States

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